![molecular formula C18H16F2N4O5 B12315740 3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315740.png)
3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound with a molecular weight of 406.35 g/mol . It is characterized by the presence of a pyrazole ring substituted with various functional groups, including a difluoromethoxy group, a methoxy group, and a cyano group
Preparation Methods
The synthesis of 3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves multiple steps. The final step involves the addition of the cyano group to the prop-2-enoic acid moiety . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis .
Chemical Reactions Analysis
3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid can be compared with other similar compounds, such as:
- 3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides These compounds share structural similarities but differ in their functional groups and specific chemical properties . The unique combination of functional groups in this compound contributes to its distinct chemical behavior and potential applications .
Properties
Molecular Formula |
C18H16F2N4O5 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
(E)-3-[1-(3-amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C18H16F2N4O5/c1-28-14-7-10(2-3-13(14)29-18(19)20)16-12(6-11(8-21)17(26)27)9-24(23-16)5-4-15(22)25/h2-3,6-7,9,18H,4-5H2,1H3,(H2,22,25)(H,26,27)/b11-6+ |
InChI Key |
ROPWFTBFJZQRKT-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)OC(F)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315669.png)
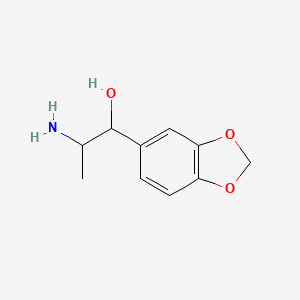
![1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315677.png)
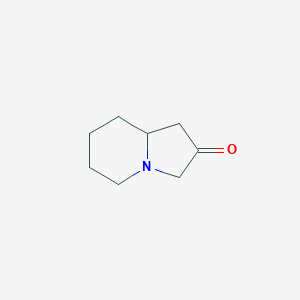
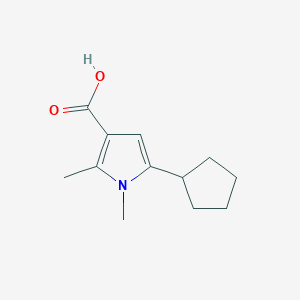
![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315706.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile](/img/structure/B12315714.png)

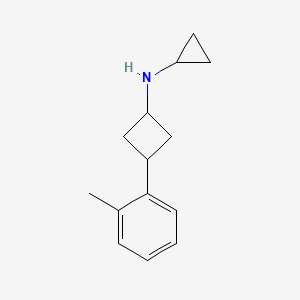
![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide](/img/structure/B12315747.png)
![2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline](/img/structure/B12315751.png)
![2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12315752.png)
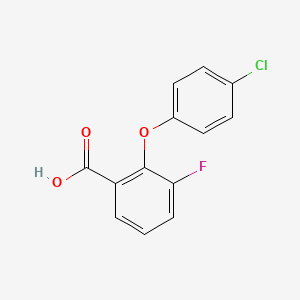
![3-[3-(1H-imidazol-1-yl)propoxy]-4-methoxybenzaldehyde](/img/structure/B12315758.png)
